An In-Depth Technical Guide to 2-Methyl-4-phenyl-2-butanol: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 2-Methyl-4-phenyl-2-butanol: Properties, Synthesis, and Reactivity
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-4-phenyl-2-butanol, a tertiary alcohol with significant applications in the fragrance and flavor industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its characteristics, synthesis, and reactivity, supported by established experimental protocols and mechanistic discussions.
Introduction and Significance
2-Methyl-4-phenyl-2-butanol, with the chemical formula C₁₁H₁₆O, is a colorless liquid or low-melting solid characterized by a pleasant floral, green, and fruity aroma with hints of lily and rose.[1][2][3] Its unique scent profile has led to its widespread use as a fragrance ingredient in perfumes, soaps, and other personal care products.[4] It is also utilized as a flavoring agent in food and beverages.[4] Structurally, it is a tertiary alcohol with a phenyl group separated from the hydroxyl-bearing carbon by an ethylene bridge, a feature that dictates its characteristic reactivity.[5]
Physicochemical Properties
The physical and chemical properties of 2-methyl-4-phenyl-2-butanol are summarized in the table below, providing a quick reference for laboratory and industrial applications. These properties are crucial for understanding its behavior in various solvents and under different experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | [4] |
| Molecular Weight | 164.24 g/mol | [5] |
| Appearance | Colorless liquid or white to light yellow powder/lump | [1] |
| Odor | Floral, green, fruity, with lily and rose notes | [1][2][3] |
| Melting Point | 31-33 °C | [1][4][6] |
| Boiling Point | 144 °C at 85 mm Hg | [1][4][6] |
| Density | 0.966 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.509 | [1][2][4] |
| Solubility | Soluble in fats and ethanol; slightly soluble in water | [2][5] |
| Vapor Pressure | 0.0107 mmHg at 25°C | [2][4] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
Synthesis of 2-Methyl-4-phenyl-2-butanol
The most common and industrially significant method for synthesizing 2-methyl-4-phenyl-2-butanol is the Grignard reaction.[7] This powerful carbon-carbon bond-forming reaction offers a versatile route to tertiary alcohols. Two primary Grignard pathways are employed:
-
Reaction of Benzylacetone with a Methyl Grignard Reagent: In this approach, the nucleophilic methyl group from a methylmagnesium halide (e.g., methylmagnesium chloride or bromide) attacks the electrophilic carbonyl carbon of benzylacetone.[1]
-
Reaction of a Phenylethyl Grignard Reagent with Acetone: Alternatively, a phenylethylmagnesium halide can be used as the Grignard reagent, which then reacts with acetone to form the desired product.[1]
A detailed experimental protocol for the synthesis via the reaction of 4-phenylbutan-2-one (benzylacetone) with methylmagnesium bromide is provided below.
Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis of 2-methyl-4-phenylbutan-2-ol from 4-phenylbutan-2-one and methylmagnesium bromide.[1]
Materials:
-
4-phenylbutan-2-one
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutan-2-one (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.2 equivalents) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial THF).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the combined organic layers over anhydrous MgSO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate solvent system to obtain pure 2-methyl-4-phenylbutan-2-ol.
Alternative Synthesis: Epoxide Ring-Opening
An alternative patented method involves the Grignard-type reaction of a benzylmagnesium halide with isobutylene oxide.[7][8] This approach utilizes an epoxide ring-opening mechanism and is often catalyzed by copper(I) compounds, such as CuI, to improve the reaction yield.[7] The reaction is typically conducted in an ethereal solvent like THF at a controlled temperature of -20 °C to +10 °C.[7]
Chemical Reactivity and Mechanistic Insights
As a tertiary alcohol, the chemical reactivity of 2-methyl-4-phenyl-2-butanol is largely dictated by the hydroxyl group and the stability of the resulting carbocation intermediate.
Nucleophilic Substitution Reactions
Tertiary alcohols readily undergo Sₙ1 reactions with hydrogen halides (e.g., HCl, HBr) at low temperatures (e.g., 0 °C).[9] The reaction proceeds through a carbocation intermediate. The inductive effect of the alkyl and phenyl groups stabilizes this tertiary carbocation, facilitating the reaction.[10]
Mechanism of Sₙ1 Reaction with HBr:
-
Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid like HBr, the lone pair of electrons on the oxygen atom attacks a proton, forming a good leaving group, water.
-
Formation of a Carbocation: The protonated alcohol dissociates, leaving behind a stable tertiary carbocation and a water molecule. This is the rate-determining step of the reaction.[10]
-
Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation, forming the alkyl halide product.
Caption: Sₙ1 reaction mechanism of 2-methyl-4-phenyl-2-butanol with HBr.
Elimination Reactions (Dehydration)
When heated with a strong acid such as sulfuric acid (H₂SO₄), 2-methyl-4-phenyl-2-butanol can undergo dehydration to form alkenes.[11] This reaction also proceeds through a carbocation intermediate, and the major product is typically the most substituted (Zaitsev's) alkene.
Oxidation
Tertiary alcohols, including 2-methyl-4-phenyl-2-butanol, are resistant to oxidation under standard conditions.[12] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process.
Hydrogenation
The phenyl group in 2-methyl-4-phenyl-2-butanol can be hydrogenated to a cyclohexyl group in the presence of a suitable catalyst, such as those containing ruthenium, rhodium, or nickel.[13] This reaction yields 4-cyclohexyl-2-methyl-2-butanol, a compound also of interest in the fragrance industry.[13]
Spectroscopic Characterization
The structure of 2-methyl-4-phenyl-2-butanol can be unequivocally confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethyl bridge, and the methyl protons.[14][15]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon attached to the hydroxyl group.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[4] There will also be absorptions corresponding to C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[4]
Caption: Workflow for the synthesis and purification of 2-methyl-4-phenyl-2-butanol.
Safety and Handling
2-Methyl-4-phenyl-2-butanol is reported to cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[16] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS).[16]
Conclusion
2-Methyl-4-phenyl-2-butanol is a commercially important tertiary alcohol with a well-defined set of physical and chemical properties. Its synthesis is readily achieved through the robust and versatile Grignard reaction. An understanding of its reactivity, particularly its propensity for Sₙ1 reactions and resistance to oxidation, is crucial for its application in various chemical transformations. The information provided in this guide serves as a valuable resource for scientists and researchers working with this compound.
References
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Chemistry Stack Exchange. (2015, January 25). Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent. Retrieved from [Link]
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